REACTION_CXSMILES
|
[F:1][C:2]([F:6])=[C:3]([F:5])[F:4].[CH:7]1[C:12]([OH:13])=[CH:11][CH:10]=[C:9]([CH3:14])[CH:8]=1.[OH-].[K+]>CN(C)C=O>[F:1][C:2]([F:6])([O:13][C:12]1[CH:7]=[CH:8][C:9]([CH3:14])=[CH:10][CH:11]=1)[CH:3]([F:5])[F:4] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(=C(F)F)F
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)C
|
Name
|
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
68 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
After dilution with 250 ml of water, the reaction mixture is extracted with 100 ml of ether
|
Type
|
WASH
|
Details
|
The ether solution is washed with 200 ml of 5% sodium hydroxide and twice with 400 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution is dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
rotary evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(F)F)(OC1=CC=C(C=C1)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.14 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |